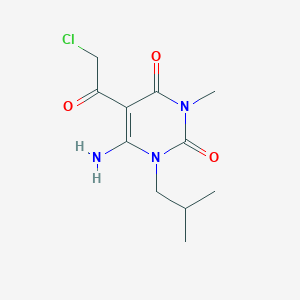

6-Amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

CAS No.: 734535-44-5

Cat. No.: VC4283913

Molecular Formula: C11H16ClN3O3

Molecular Weight: 273.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 734535-44-5 |

|---|---|

| Molecular Formula | C11H16ClN3O3 |

| Molecular Weight | 273.72 |

| IUPAC Name | 6-amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C11H16ClN3O3/c1-6(2)5-15-9(13)8(7(16)4-12)10(17)14(3)11(15)18/h6H,4-5,13H2,1-3H3 |

| Standard InChI Key | XHTDSDSCNSIIOA-UHFFFAOYSA-N |

| SMILES | CC(C)CN1C(=C(C(=O)N(C1=O)C)C(=O)CCl)N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₁H₁₆ClN₃O₃, with a systematic IUPAC name of 6-amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione. Key structural attributes include:

-

A tetrahydropyrimidine ring system with keto groups at positions 2 and 4.

-

An amino group at position 6 and a chloroacetyl substituent at position 5.

-

Methyl and isobutyl groups at positions 3 and 1, respectively, contributing to steric bulk .

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 273.72 g/mol |

| CAS Number | 734535-44-5 |

| IUPAC Name | 6-amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione |

| SMILES | CC(C)CN1C(=C(C(=O)NC1=O)C(=O)CCl)N |

| InChI Key | XHTDSDSCNSIIOA-UHFFFAOYSA-N |

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via multi-step reactions involving:

-

Alkylation of 6-aminouracil precursors: Introduction of the isobutyl group at position 1 using alkylating agents like methyl iodide or benzyl bromide under basic conditions .

-

Chloroacetylation: Reaction of the intermediate with 2-chloroacetyl chloride in pyridine and chloroacetic acid at 90–95°C to install the chloroacetyl group at position 5 .

-

Methylation: Selective methylation at position 3 using dimethyl sulfate or methyl iodide in the presence of a base.

Table 2: Representative Synthesis Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | DBU, MeI, MeCN/DMF, RT | 46–73 |

| Chloroacetylation | 2-Chloroacetyl chloride, pyridine | 35–72 |

| Methylation | Dimethyl sulfate, K₂CO₃ | 50–65 |

Key challenges include regioselectivity during alkylation and minimizing side reactions at the reactive chloroacetyl group. Purification typically involves recrystallization from ethyl acetate/hexane mixtures .

Structural Elucidation and Spectroscopic Analysis

Spectroscopic Data

-

¹H NMR: Signals at δ 1.05 (doublet, isobutyl CH₃), δ 3.20 (singlet, N–CH₃), and δ 4.15 (quartet, chloroacetyl CH₂Cl).

-

¹³C NMR: Peaks at 170.5 ppm (C=O, dione), 165.2 ppm (chloroacetyl C=O), and 45.3 ppm (N–CH₃) .

-

IR: Strong bands at 1720 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend).

X-ray crystallography confirms the planar tetrahydropyrimidine ring and the Z-configuration of the chloroacetyl group.

Physicochemical Properties

Solubility and Stability

-

Solubility: Limited solubility in water; soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃) .

-

Stability: Decomposes above 200°C; sensitive to hydrolysis under acidic or alkaline conditions due to the chloroacetyl group.

Table 3: Physicochemical Profile

| Property | Value |

|---|---|

| Melting Point | 198–202°C (decomp.) |

| LogP | 1.85 (predicted) |

| Hydrogen Bond Donors | 2 |

Reactivity and Functionalization

Key Reactions

-

Nucleophilic Substitution: The chloroacetyl group undergoes SN2 reactions with amines or thiols to form amides or thioethers .

-

Reduction: Sodium borohydride reduces the keto group to a secondary alcohol, though this is rarely employed due to competing side reactions.

-

Cyclization: Under basic conditions, intramolecular cyclization forms fused pyrimidine heterocycles .

Biological Activity and Applications

Enzyme Modulation

The compound inhibits dual-specificity phosphatases (DUSPs) by covalently modifying the active-site cysteine via its chloroacetyl group . Preliminary assays show IC₅₀ values of 1.2–3.8 µM against DUSP1 and DUSP6 .

Medicinal Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume